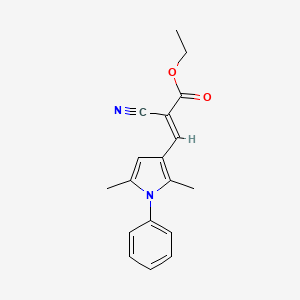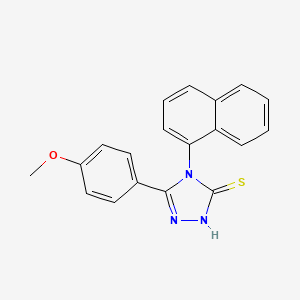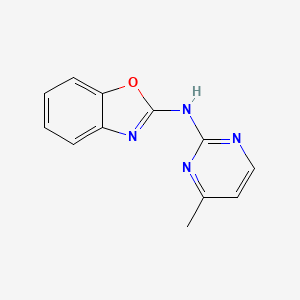![molecular formula C15H11ClF3NO2 B5755567 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 853311-49-6](/img/structure/B5755567.png)
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a critical role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder. CFTRinh-172 has been shown to be a promising therapeutic agent for the treatment of CF, as well as other diseases that involve dysfunctional CFTR activity.
Mécanisme D'action
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. As a result, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide effectively inhibits CFTR activity, which can be beneficial in diseases such as CF where overactive CFTR function can lead to disease pathology.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway surface liquid volume, and inhibition of CFTR-dependent pancreatic bicarbonate secretion. Additionally, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have anti-inflammatory effects in the airways, which may be beneficial in the treatment of CF-related lung disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is its specificity for CFTR inhibition, which allows for targeted manipulation of CFTR activity in vitro and in vivo. However, one limitation of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, the use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in animal models may be limited by its poor solubility and bioavailability.
Orientations Futures
There are several potential future directions for research involving 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective CFTR inhibitors, which may have improved therapeutic efficacy. Additionally, there is ongoing research into the use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in combination with other drugs or therapies for the treatment of CF. Finally, there is interest in exploring the potential use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in other diseases that involve dysfunctional CFTR activity, such as secretory diarrhea and polycystic kidney disease.
Méthodes De Synthèse
The synthesis of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3-chloro-4-methoxybenzoyl chloride with 2-(trifluoromethyl)aniline to form the intermediate N-[2-(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide. This intermediate is then reacted with thionyl chloride to form the final product, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide.
Applications De Recherche Scientifique
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied in the context of CF research, as it has been shown to effectively inhibit CFTR activity in vitro and in vivo. In addition to its potential therapeutic applications, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has also been used as a research tool to study the role of CFTR in various physiological processes, such as airway surface liquid regulation and ion transport in the gastrointestinal tract.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(8-11(13)16)14(21)20-12-5-3-2-4-10(12)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAALIJEXXHIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide | |
CAS RN |
853311-49-6 |
Source


|
| Record name | 3-CHLORO-4-METHOXY-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)




![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)

![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)

